2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one
CAS No.: 1803811-66-6
Cat. No.: VC7165485
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.054
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803811-66-6 |
|---|---|
| Molecular Formula | C9H7BrF2O2 |
| Molecular Weight | 265.054 |
| IUPAC Name | 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3 |
| Standard InChI Key | SIPZBCGTTPFCGP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)CBr)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS: 1803811-66-6) possesses the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its IUPAC name reflects the positioning of substituents: a bromoethyl group at the ketone position, fluorine atoms at the 2- and 4-positions, and a methoxy group at the 5-position of the phenyl ring.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone |
| Molecular Formula | C₉H₇BrF₂O₂ |
| Molecular Weight | 265.05 g/mol |
| CAS Registry Number | 1803811-66-6 |
| SMILES Notation | COC1=C(C=C(C(=C1)C(=O)CBr)F)F |
| InChI Key | SIPZBCGTTPFCGP-UHFFFAOYSA-N |
The compound’s structure combines electrophilic (bromo, ketone) and electron-withdrawing (fluoro) groups, rendering it reactive in nucleophilic substitution and cross-coupling reactions .
Crystallographic and Thermodynamic Properties
While crystallographic data remains unpublished, analogous bromoarylketones exhibit monoclinic crystal systems with halogen bonding influencing packing motifs . The compound’s density and melting point are unspecified, but its brominated analogs typically display densities near 1.6 g/cm³ and melting points between 45–50°C .
Synthesis and Reaction Pathways
One-Pot Bromination Strategies
A scalable synthesis route involves the bromination of 1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one using ammonium bromide (NH₄Br) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile at 0–5°C . This method achieves yields exceeding 75% by leveraging Oxone’s dual role as an oxidizing and brominating agent:
Key advantages include mild conditions and avoidance of hazardous bromine gas .
Bromo/Acyloxy Transposition (BrAcT)
Recent studies highlight the compound’s utility in photoinduced bromo/acyloxy transposition reactions. Under UV irradiation (365 nm), the bromide migrates to adjacent carbons, enabling stereoselective synthesis of β-bromoesters . For example:
This reactivity underpins applications in constructing complex heterocycles, such as benzofurans and indoles .
Pharmaceutical and Material Science Applications
Drug Precursor Development
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its fluorine atoms enhance bioavailability by reducing metabolic degradation, while the bromo group facilitates Suzuki-Miyaura cross-coupling with boronic acids . For instance, coupling with pyridinylboronic acid yields derivatives tested against Staphylococcus aureus (MIC: 2–8 µg/mL) .
Polymer Chemistry
Incorporating the molecule into acrylate monomers produces fluorinated polymers with enhanced thermal stability (T₅% > 300°C) and low dielectric constants (k ≈ 2.1) . Such materials are candidates for 5G communication substrates.
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C (inert atmosphere) |
| GHS Pictograms | Exclamation Mark |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Measures | Use PPE, avoid inhalation |
Environmental Impact
The bromo moiety raises concerns about bioaccumulation (logP ≈ 2.8) . Waste disposal must adhere to halogenated solvent guidelines (EPA 40 CFR 261).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.01–7.97 (m, 1H, Ar-H), 7.64–7.59 (m, 1H, Ar-H), 4.46 (s, 2H, CH₂Br) .
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.20 (C=O), 136.02 (Ar-C-F), 30.90 (CH₂Br) .
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 265.05 [M]⁺ and fragment ions at m/z 185 [M−Br]⁺ and 157 [M−COBr]⁺ .
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